molecular formula C21H24N2O3 B11004398 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B11004398
M. Wt: 352.4 g/mol
InChI Key: GEKIAUOCYQNVIV-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound featuring a propanamide backbone with two key substituents:

  • 5-Methoxyindole moiety: Attached via an ethyl chain at the nitrogen atom of the indole ring.
  • 4-Methoxyphenyl group: Linked to the propanamide chain at the third carbon.

The presence of methoxy groups likely enhances metabolic stability and modulates receptor interactions .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-18-6-3-16(4-7-18)5-10-21(24)22-12-14-23-13-11-17-15-19(26-2)8-9-20(17)23/h3-4,6-9,11,13,15H,5,10,12,14H2,1-2H3,(H,22,24)

InChI Key

GEKIAUOCYQNVIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the propanamide side chain can produce corresponding alcohols .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .

Comparison with Similar Compounds

Antioxidant and Anticancer Activity

  • N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Exhibited 1.4× higher antioxidant activity than ascorbic acid (DPPH assay) and cytotoxicity against glioblastoma U-87 cells (MTT assay) .
  • Compound 2 from : Demonstrated anti-inflammatory activity (IC50 = 17.00 μM for NO inhibition), outperforming quercetin .

Key Trends

  • Methoxy Positioning : 4-Methoxyphenyl groups enhance antioxidant activity, while 5-methoxyindole motifs improve receptor binding in anti-inflammatory agents .
  • Backbone Flexibility : Propanamide derivatives with rigid linkers (e.g., acrylamide in ) show higher selectivity for targets like EP2 receptors .

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide, often referred to as a derivative of indole, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436.46 g/mol
  • CAS Number : 2058819-74-0

The compound features an indole moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with indole structures have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF71.88Apoptosis induction
Compound BA3754.2Microtubule disruption
This compoundVariousTBDTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is believed to involve multiple pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the S phase, inhibiting DNA replication.
  • Microtubule Disruption : Certain indole derivatives interfere with microtubule dynamics, which are critical for mitosis.

Anti-inflammatory Effects

In addition to anticancer properties, compounds related to this compound have demonstrated anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of a related indole compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting that this class of compounds could be beneficial in treating inflammatory diseases.

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